molecular formula C8H10N2 B103649 3-Methyl-benzamidine CAS No. 18465-28-6

3-Methyl-benzamidine

Cat. No.: B103649
CAS No.: 18465-28-6
M. Wt: 134.18 g/mol
InChI Key: XRCSYMVDLYGKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-benzamidine is an organic compound with the molecular formula C8H10N2 It is a derivative of benzamidine, where a methyl group is attached to the benzene ring

Mechanism of Action

Target of Action

3-Methyl-benzamidine, a derivative of benzamidine, primarily targets several enzymes. These include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , and Trypsin . These enzymes play crucial roles in various biological processes, including proteolysis, signal transduction, and blood clotting.

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . This interaction results in the modulation of the enzymes’ functions, leading to changes in the biochemical processes they regulate.

Pharmacokinetics

The related compound benzamidine is known to have certain pharmacokinetic properties . It’s important to note that the ADME properties of a compound significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes it targets. By inhibiting these enzymes, it can modulate various biological processes, potentially leading to therapeutic effects. For instance, benzamidine derivatives have been found to exhibit antifungal activities .

Biochemical Analysis

Biochemical Properties

3-Methyl-benzamidine, like other benzamidine derivatives, may interact with various enzymes, proteins, and other biomolecules. For instance, benzamidine is known to be a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It is plausible that this compound may exhibit similar interactions, although specific studies on this compound are currently lacking.

Cellular Effects

Benzamidine derivatives have been reported to exhibit weak antifungal activities in vitro, but some compounds showed excellent activities in vivo against certain strains . It is possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzamidine is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may have similar mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 3-Methyl-benzamidine:

  • Two-Step Synthesis Method:

      Step 1: 3-Methyl-benzonitrile reacts with hydroxylamine hydrochloride to form 3-Methyl-benzamidoxime.

      Step 2: Hydrogenation reduction of 3-Methyl-benzamidoxime yields this compound hydrochloride.

      Reaction Conditions: This method can be performed using conventional heating, microwave synthesis, or ultrasonic synthesis.

  • One-Pot Synthesis Method:

Industrial Production Methods: The industrial production of this compound typically follows the one-pot synthesis method due to its higher yield and simplicity. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-benzamidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Various substituted benzamidines depending on the reagents used.

Scientific Research Applications

3-Methyl-benzamidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzamidine: The parent compound, lacking the methyl group.

    4-Methyl-benzamidine: Another derivative with the methyl group in a different position.

    2-Methyl-benzamidine: A derivative with the methyl group ortho to the amidine group.

Uniqueness: 3-Methyl-benzamidine is unique due to its specific substitution pattern, which can influence its binding affinity and specificity towards certain enzymes. This makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

3-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCSYMVDLYGKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371621
Record name 3-METHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18465-28-6
Record name 3-METHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-benzamidine
Reactant of Route 2
Reactant of Route 2
3-Methyl-benzamidine
Reactant of Route 3
Reactant of Route 3
3-Methyl-benzamidine
Reactant of Route 4
Reactant of Route 4
3-Methyl-benzamidine
Reactant of Route 5
Reactant of Route 5
3-Methyl-benzamidine
Reactant of Route 6
3-Methyl-benzamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.